molecular formula C18H26N4O4S B2841159 N1-cyclopropyl-N3-(4-sulfamoylphenethyl)piperidine-1,3-dicarboxamide CAS No. 1219904-04-7

N1-cyclopropyl-N3-(4-sulfamoylphenethyl)piperidine-1,3-dicarboxamide

Cat. No. B2841159
CAS RN: 1219904-04-7
M. Wt: 394.49
InChI Key: QCGNUSBEBANVQG-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N3-(4-sulfamoylphenethyl)piperidine-1,3-dicarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the piperidine class of compounds, which have been shown to have a wide range of pharmacological activities.

Scientific Research Applications

Anticancer Potential

The piperidine nucleus has been a focal point in drug discovery due to its diverse biological activities. Several piperidine alkaloids isolated from natural herbs have demonstrated antiproliferative and antimetastatic effects against various types of cancers. Notable examples include:

Microalgae-Derived n-3 PUFA for Health Benefits

Microalgae are promising sources of n-3 PUFA oil, especially eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These fatty acids play crucial roles in preventing and delaying various diseases, including coronary artery disease, hypertension, diabetes, inflammatory disorders, and neurodegenerative conditions. Microalgae-derived n-3 PUFA oils can be used in dietary supplements and functional foods .

Food Industry Applications

Microalgae-derived n-3 PUFA can enhance the nutritional profile of food products. Incorporating these oils into functional foods, beverages, and supplements allows consumers to benefit from their health-promoting properties.

properties

IUPAC Name

1-N-cyclopropyl-3-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c19-27(25,26)16-7-3-13(4-8-16)9-10-20-17(23)14-2-1-11-22(12-14)18(24)21-15-5-6-15/h3-4,7-8,14-15H,1-2,5-6,9-12H2,(H,20,23)(H,21,24)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGNUSBEBANVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2CC2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N3-(4-sulfamoylphenethyl)piperidine-1,3-dicarboxamide

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